4-Amino-2-phenylbutanoic acid hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenylbutanoic acid hydrochloride typically involves the following steps:
Condensation: Benzyl cyanide is condensed with ethyl chloroacetate in the presence of a base to form ethyl 2-cyano-3-phenylpropanoate.
Reduction: The nitrile group is reduced to an amine using hydrogen gas and a catalyst such as palladium on carbon.
Hydrolysis: The ester group is hydrolyzed to form the corresponding carboxylic acid.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
4-Amino-2-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological conditions.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate.
Mechanism of Action
The compound exerts its effects primarily by acting as a GABA_B receptor agonist. This leads to increased inhibitory neurotransmission in the central nervous system, resulting in anxiolytic and sedative effects. Additionally, at low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects .
Comparison with Similar Compounds
Similar Compounds
Baclofen: Another GABA_B receptor agonist used to treat spasticity.
Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder.
Uniqueness
4-Amino-2-phenylbutanoic acid hydrochloride is unique in its dual action as both a GABA_B receptor agonist and a mild dopamine enhancer. This combination of effects is not commonly found in other similar compounds, making it particularly useful for its anxiolytic and stimulatory properties .
Properties
IUPAC Name |
4-amino-2-phenylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXJUMSUOAYSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985474 | |
Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66859-48-1 | |
Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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